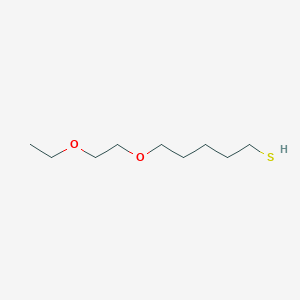
5-(2-ethoxyethoxy)pentane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-ethoxyethoxy)pentane-1-thiol: is a chemical compound belonging to the family of thiol compounds. It has the molecular formula C9H20O2S and a molecular weight of 192.32 g/mol . This compound is characterized by the presence of a thiol group (-SH) attached to a pentane chain, which is further substituted with ethoxyethoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-ethoxyethoxy)pentane-1-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-bromopentane with 2-ethoxyethanol in the presence of a base to form 5-(2-ethoxyethoxy)pentane. This intermediate is then treated with thiourea followed by hydrolysis to yield the desired thiol compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-(2-ethoxyethoxy)pentane-1-thiol can undergo oxidation reactions to form disulfides. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-(2-ethoxyethoxy)pentane-1-thiol is used as a building block in organic synthesis. Its thiol group makes it a valuable reagent for the formation of self-assembled monolayers on gold surfaces, which are used in various nanotechnology applications .
Biology: In biological research, thiol compounds like this compound are used as reducing agents and in the modification of proteins and enzymes. They play a role in studying redox biology and cellular signaling pathways.
Medicine: The compound’s thiol group can interact with biological molecules, making it a potential candidate for drug development. It can be used in the design of thiol-containing drugs that target specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its ability to form strong bonds with metals makes it useful in surface modification and corrosion protection.
Mécanisme D'action
The mechanism of action of 5-(2-ethoxyethoxy)pentane-1-thiol involves its thiol group, which can undergo various chemical reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, leading to the formation of stable structures. This property is exploited in the formation of self-assembled monolayers on gold surfaces, where the thiol group binds to the gold atoms, creating a stable and organized layer .
Comparaison Avec Des Composés Similaires
5-(2-methoxyethoxy)pentane-1-thiol: Similar structure but with a methoxy group instead of an ethoxy group.
5-(2-ethoxyethoxy)hexane-1-thiol: Similar structure but with a hexane chain instead of a pentane chain.
5-(2-ethoxyethoxy)butane-1-thiol: Similar structure but with a butane chain instead of a pentane chain.
Uniqueness: 5-(2-ethoxyethoxy)pentane-1-thiol is unique due to its specific combination of ethoxyethoxy groups and a pentane chain, which imparts distinct chemical and physical properties. Its ability to form stable self-assembled monolayers on gold surfaces makes it particularly valuable in nanotechnology and surface science applications .
Propriétés
IUPAC Name |
5-(2-ethoxyethoxy)pentane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2S/c1-2-10-7-8-11-6-4-3-5-9-12/h12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKJUBDVUZJUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCCCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B6617156.png)
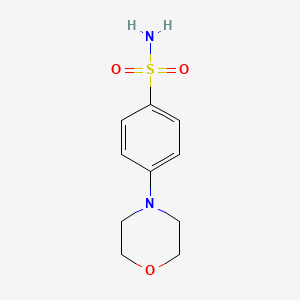

![1-[2-(4-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B6617174.png)
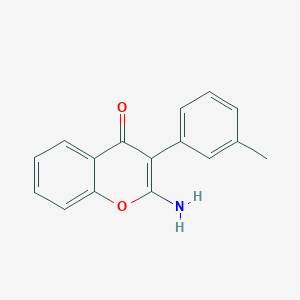
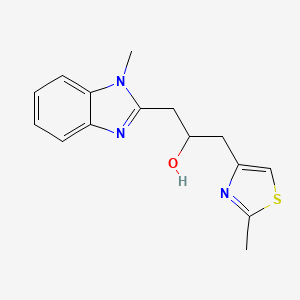
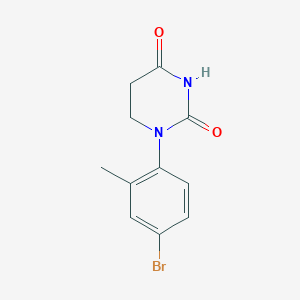
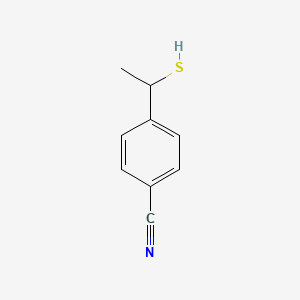
![3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid](/img/structure/B6617213.png)
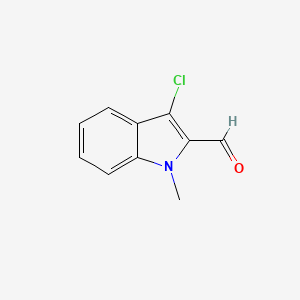
![5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B6617243.png)
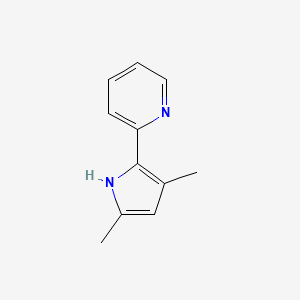
![3-[(5-amino-2-chlorophenoxy)methyl]phenol](/img/structure/B6617253.png)
![[1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide](/img/structure/B6617256.png)
